1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both oxadiazole and pyrazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a DMSO medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1,2,4-Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its combined oxadiazole and pyrazole rings, which may confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C9H10N4O3 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H10N4O3/c1-2-8-10-7(12-16-8)5-13-4-3-6(11-13)9(14)15/h3-4H,2,5H2,1H3,(H,14,15) |
InChI Key |
BEBOOBNQWAFZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
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